

Solubility of Scandium Nitrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scandium nitrate*

Cat. No.: *B080576*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of scandium (III) nitrate in various organic solvents. The information is intended to support research, development, and application activities where **scandium nitrate** is utilized as a precursor, catalyst, or in other chemical processes. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide synthesizes known qualitative and quantitative information and directs researchers to authoritative sources for more detailed data.

Introduction

Scandium (III) nitrate, $\text{Sc}(\text{NO}_3)_3$, is an inorganic compound that serves as a key precursor in the synthesis of other scandium compounds, advanced materials, and catalysts. Its solubility in non-aqueous media is a critical parameter for its application in organic synthesis, materials science, and pharmaceutical research, where precise control over reaction conditions and precursor dissolution is essential. This guide summarizes the available solubility data, outlines experimental protocols for solubility determination, and provides a logical workflow for assessing the solubility of **scandium nitrate**.

Quantitative Solubility Data

Quantitative data on the solubility of **scandium nitrate** in a wide range of organic solvents is not extensively reported in readily available scientific literature. However, qualitative descriptions consistently indicate its solubility in certain polar organic solvents.

Key Qualitative Solubility Information:

- Ethanol: **Scandium nitrate** is soluble in ethanol.[1][2] **Scandium nitrate** hexahydrate, a common form of the compound, is also reported to be soluble in ethyl alcohol.[3]
- General Trend: As a general observation for rare earth nitrates, their solubility tends to be lower in organic solvents compared to aqueous solutions.[4]

Authoritative Data Source:

For comprehensive and critically evaluated quantitative solubility data, researchers are directed to the following publication:

- IUPAC-NIST Solubility Data Series, Volume 13: Scandium, Yttrium, Lanthanum and Lanthanide Nitrates. This volume contains a dedicated section on the solubility of **scandium nitrate** in organic solvent systems.[5][6]

Due to access limitations, the specific quantitative data from this volume is not reproduced here. It is highly recommended that researchers consult this primary source for detailed solubility values, experimental conditions, and data evaluation.

Summary of Available Quantitative Data:

Solvent	Chemical Formula	Temperature (°C)	Solubility (g/100 g solvent)	Reference
Ethanol	C ₂ H ₅ OH	25 (Standard State)	Soluble	[1][2]

Note: The term "soluble" is qualitative. For precise quantitative values, consulting the IUPAC-NIST Solubility Data Series is essential.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like **scandium nitrate** in an organic solvent can be carried out using several established experimental methods. The choice of

method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation.

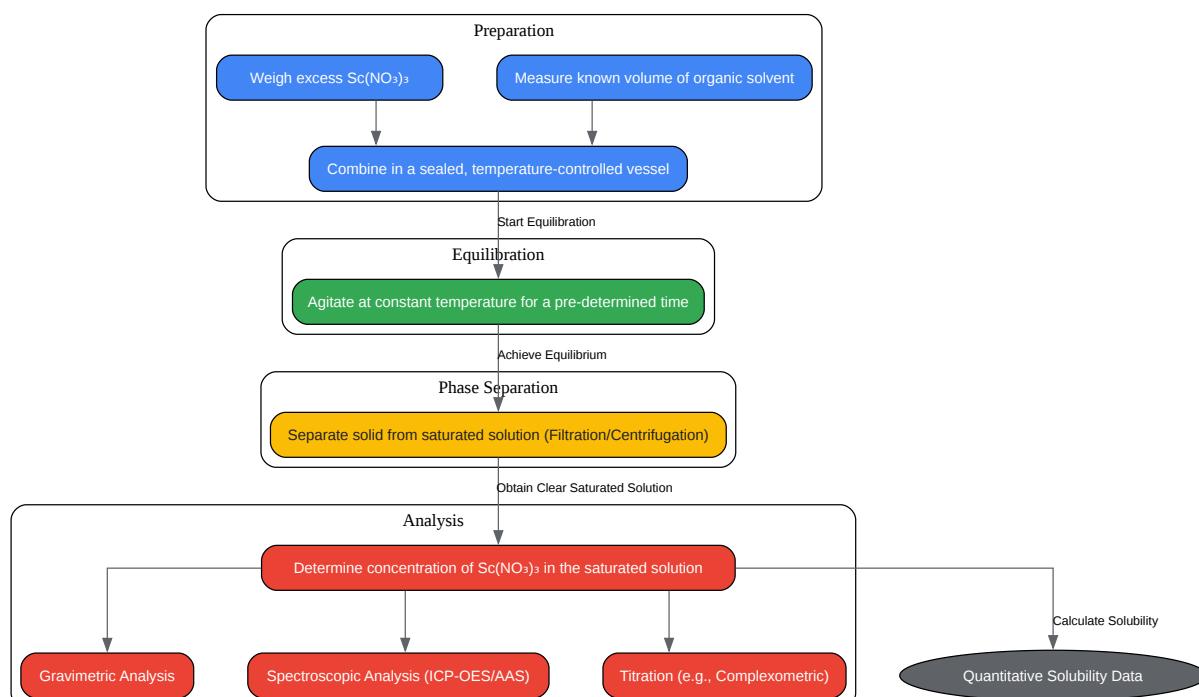
3.1. Isothermal Equilibrium Method

This is a common and reliable method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

- Sample Preparation: An excess amount of **scandium nitrate** is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.
- Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved salt remains constant.
- Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by filtration or centrifugation, ensuring that the temperature is maintained during this step to prevent any change in solubility.
- Concentration Analysis: The concentration of **scandium nitrate** in the clear, saturated solution is then determined using a suitable analytical technique. Common methods include:
 - Gravimetric Analysis: A known volume of the saturated solution is taken, and the solvent is carefully evaporated. The mass of the remaining dry **scandium nitrate** is then measured.
 - Spectroscopic Methods: Techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used to determine the concentration of scandium in the solution. This requires the preparation of calibration standards.
 - Titration: A complexometric titration, for instance with EDTA, can be used to determine the concentration of scandium ions.

3.2. Dynamic Method


Dynamic methods involve monitoring a physical property of the solution as the temperature is changed to identify the saturation point.

Methodology:

- Preparation of a Slurry: A slurry of known composition (mass of **scandium nitrate** and solvent) is prepared in a vessel equipped with a stirrer and a temperature probe.
- Controlled Heating: The slurry is heated at a constant rate while being stirred.
- Dissolution Point Determination: The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific composition. This can be observed visually or by using an in-situ probe that detects changes in turbidity.
- Data Collection: The experiment is repeated for several different compositions to generate a solubility curve as a function of temperature.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of **scandium nitrate** solubility in an organic solvent using the isothermal equilibrium method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dl.icdst.org [dl.icdst.org]
- 2. researchgate.net [researchgate.net]
- 3. zegmetal.com [zegmetal.com]
- 4. How do rare earth nitrates behave in different solvents? - Blog [rare-earths.net]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Solubility of Scandium Nitrate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080576#solubility-of-scandium-nitrate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com